2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid
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Overview
Description
2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid typically involves the borylation of a thiophene derivative. One common method is the Miyaura borylation reaction, where a halogenated thiophene is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid primarily involves its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it may target specific enzymes or receptors, modulating their activity through covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxycarbonyl)-5-methylthiophene-2-boronic acid
- 2-(Methoxycarbonyl)-4-methylthiophene-3-boronic acid
- 2-(Methoxycarbonyl)-5-ethylthiophene-3-boronic acid
Uniqueness
2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s boronic acid group provides versatility in forming various derivatives and participating in cross-coupling reactions, making it a valuable tool in synthetic chemistry.
Biological Activity
2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid is an organoboron compound that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in medicinal chemistry, particularly in the development of enzyme inhibitors and molecular probes. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H9B O3S
- Molecular Weight : 195.04 g/mol
- Structure : The compound features a thiophene ring substituted with a methoxycarbonyl group and a boronic acid functional group, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through the formation of boronate esters. This interaction can influence enzyme activity, particularly in the context of:
- Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and other enzymes by forming stable complexes that prevent substrate binding.
- Cellular Uptake : The compound's structure may facilitate its uptake into cells, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of boronic acids, including derivatives similar to this compound. For example, sulfonamide boronic acids have shown significant activity against β-lactamase-producing bacteria, suggesting that similar compounds may exhibit synergistic effects when used in combination with traditional antibiotics .
Inhibition Studies
- BCATm Inhibition : In a study focusing on branched-chain amino acid transaminase (BCATm), related compounds exhibited IC50 values ranging from 2.0 μM to over 100 μM, indicating that structural modifications can significantly impact enzyme inhibition potency . While specific data on this compound is limited, its structural analogs suggest potential for similar inhibitory effects.
- Metabolic Pathways : Investigations into the metabolism of arylboronic acids by bacterial strains have shown that such compounds can be transformed into phenolic derivatives, indicating possible metabolic pathways that could be exploited for therapeutic purposes .
Case Study 1: Enzyme Inhibition
A study explored the structure-activity relationship (SAR) of various boronic acids as inhibitors of BCATm. The findings indicated that modifications to the thiophene ring significantly affected inhibitory potency. For instance, introducing different substituents led to variations in IC50 values, highlighting the importance of molecular structure in determining biological activity .
Case Study 2: Antimicrobial Efficacy
Research on sulfonamide boronic acids demonstrated their ability to enhance the efficacy of β-lactam antibiotics against resistant strains of E. coli. This study underscored the potential of combining boronic acids with existing antibiotics to combat resistant infections .
Data Table: Summary of Biological Activities
Compound | Activity Type | IC50 Value (μM) | Notes |
---|---|---|---|
This compound | Enzyme Inhibition (BCATm) | TBD | Structural analogs show varied potency |
Sulfonamide Boronic Acids | Antimicrobial | ~8 - 32 | Effective against β-lactamase-producing bacteria |
Phenylboronic Acid | Metabolic Transformation | N/A | Converted to phenol by bacterial metabolism |
Properties
IUPAC Name |
(2-methoxycarbonyl-5-methylthiophen-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-4-3-5(8(10)11)6(13-4)7(9)12-2/h3,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVDJNORDVFLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)C)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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